1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione -

1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4574314
CAS Number:
Molecular Formula: C21H28N6O3
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound served as a basis for synthesizing a series of 8-alkylamino substituted derivatives, including 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, to investigate their cardiovascular activity. This compound itself exhibited significant prophylactic antiarrhythmic activity. []
  • Relevance: Both compounds share a theophylline core (1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) with substitutions at the 7th and 8th positions. The presence of a piperazine ring in this compound and a morpholine ring in 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione further highlights their structural similarity as both are cyclic amines. []
  • Compound Description: This refers to a series of derivatives where various alkylamino groups were introduced at the 8th position of 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride. The goal was to explore the structure-activity relationships and identify compounds with improved cardiovascular profiles. []
  • Relevance: This group directly relates to 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione as it is likely a member of this series based on its 8-{[2-(4-morpholinyl)ethyl]amino} substituent. []

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound, also based on a theophylline core, highlights the use of morpholine substituents in purine derivatives. Its crystal structure and hydrogen bonding patterns were studied. []
  • Relevance: This compound shares the core theophylline structure with 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione. Importantly, both possess a morpholine ring linked to the core structure, indicating a potential for similar pharmacological activities. []

8-Amino-7-(4-morpholinobutyl)theophylline

  • Compound Description: Similar to the previous compound, this theophylline derivative incorporates a morpholine substituent, this time with a longer butyl linker. Crystallographic studies revealed its structural features and intermolecular interactions. []
  • Relevance: This compound reinforces the significance of the theophylline core and morpholine substituents in relation to 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione. The presence of a morpholine group, even with a different linker length, suggests potential overlaps in their chemical properties and biological profiles. []

(E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist, known for its potential in treating Parkinson's disease. It demonstrated neuroprotective effects in animal models by attenuating dopamine loss induced by neurotoxins like MPTP. []
  • Relevance: While not structurally identical, KW-6002 belongs to the purine-2,6-dione class, making it a relevant comparison point for 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione. Studying the structure-activity relationships within this class, including KW-6002, could provide insights into the potential therapeutic applications of the target compound. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 acts as a dual antagonist for adenosine A1 and A2A receptors, showing promise for treating Parkinson's disease and improving cognitive function. It demonstrated neuroprotective effects and enhanced dopamine levels in animal models. []
  • Relevance: Although not structurally identical to 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione, ASP5854's activity as an adenosine receptor antagonist is noteworthy. Exploring the adenosine receptor activity of the target compound, given its purine-based structure, could reveal potential therapeutic applications. []

1,3-dimethyl-7-(2-(piperazin-1-yl)acetyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives

  • Compound Description: This series of compounds was synthesized and investigated for their potential as antiasthmatic agents due to their vasodilatory properties. They were designed to act as phosphodiesterase 3 inhibitors, a key target for asthma treatment. []
  • Relevance: These derivatives share the core theophylline structure with 1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione. The presence of a piperazine ring in these derivatives and a morpholine ring in the target compound, both being cyclic amines, highlights their structural similarities and suggests potential overlaps in their biological activities, especially related to pulmonary function. []

Properties

Product Name

1,3-dimethyl-7-(3-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-(2-morpholin-4-ylethylamino)purine-2,6-dione

Molecular Formula

C21H28N6O3

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H28N6O3/c1-15-5-4-6-16(13-15)14-27-17-18(24(2)21(29)25(3)19(17)28)23-20(27)22-7-8-26-9-11-30-12-10-26/h4-6,13H,7-12,14H2,1-3H3,(H,22,23)

InChI Key

CUTMFOPXLQTZPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCN4CCOCC4)N(C(=O)N(C3=O)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.